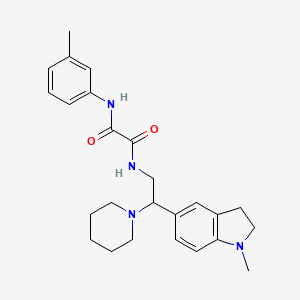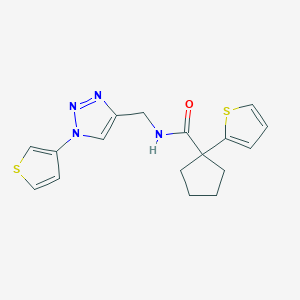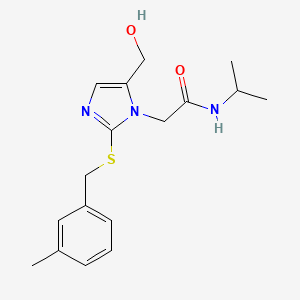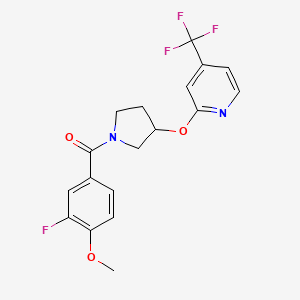
(3-氟-4-甲氧基苯基)(3-((4-(三氟甲基)吡啶-2-基)氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex molecule that may have potential applications in various fields, including medicinal chemistry and agriculture. While the exact studies on this compound are not provided, related research can offer insights into its characteristics and potential uses.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of Grignard reagents, oxidation, and cycloaddition reactions. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved a multi-step process to achieve a potent in vitro inhibitor . Similarly, the synthesis of a pyrazole intermediate for herbicides was achieved through a sequence of reactions starting from an anisole derivative, highlighting the complexity and efficiency of such synthetic routes . These examples suggest that the synthesis of the compound would likely be multi-stepped and require careful optimization to achieve high yields and purity.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of compounds with biological targets or other molecules. For example, organotin(IV) complexes derived from a related methanone compound were characterized using various spectroscopic techniques and theoretical calculations to elucidate their structure and coordination mode . Similarly, structural characterization of a methanone derivative was performed using single-crystal X-ray diffraction, which provided detailed information about the molecular conformation and crystal packing . These studies underscore the importance of thorough structural analysis in the development of new compounds.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The dipolar cycloaddition reaction used to synthesize P2X7 antagonists demonstrates the utility of such reactions in creating compounds with potential therapeutic applications . Additionally, the etherification and acylation reactions used to synthesize antiestrogenic compounds indicate that the compound may also undergo similar reactions, which could modify its properties or enhance its activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, molar conductivity, and antimicrobial activity, are critical for its practical application. For instance, the solubility and tolerability of a P2X7 antagonist were key factors in its selection as a clinical candidate . The organotin(IV) complexes showed low molar conductance values, indicating their non-electrolytic nature, and exhibited significant antimicrobial activities, suggesting potential as drugs . These findings highlight the importance of evaluating the physical and chemical properties of new compounds for their successful application.
科学研究应用
合成和结构分析该化合物参与苯环硼酸酯中间体的合成,通过三步取代反应获得。其结构已通过 FTIR、NMR 光谱、质谱和 X 射线衍射得到证实。分子结构也使用密度泛函理论 (DFT) 进行研究,提供了对分子静电势和前沿分子轨道的见解,揭示了化合物的一些物理化学性质 (Huang 等,2021)。
在氟化过程中的作用对 N-F 类氟化试剂与羟基取代有机分子的反应性的研究突出了试剂结构对转化过程的作用。该研究提供了对氟化过程和试剂结构对结果的影响的见解,这可能与 (3-氟-4-甲氧基苯基)(3-((4-(三氟甲基)吡啶-2-基)氧基)吡咯烷-1-基)甲酮 等化合物的合成或改性有关(Zupan 等,1995)。
增强光稳定性和光谱特性荧光团的氟化,包括双(2,4,5-三氟苯基)甲酮的合成,旨在增强其光稳定性并改善光谱特性。这项研究提供了一种通过连续亲核芳香取代反应获得氟化荧光团的方法,为已知化合物的 novel 氟化类似物提供了可扩展的途径(Woydziak 等,2012)。
拮抗剂临床候选药物的发现对 P2X7 拮抗剂的研究导致发现具有治疗情绪障碍的巨大潜力的化合物。这包括为 I 期临床试验开发临床候选药物,证明了相关化合物在治疗方面的应用潜力(Chrovian 等,2018)。
抗菌活性一些衍生物对多种病原体表现出有希望的抗菌活性。这突出了此类化合物在开发新型抗菌剂中的潜力 (Kumar 等,2012)。
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOLHMPHWKNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

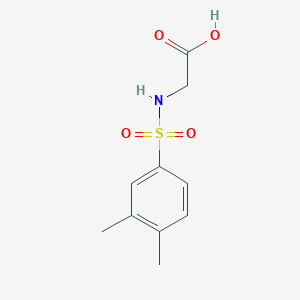



![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

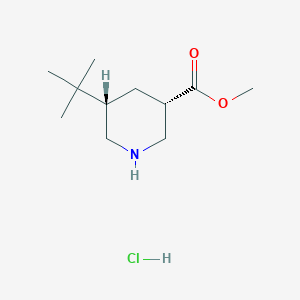
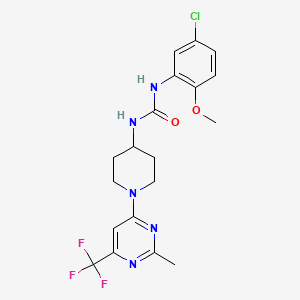
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

